3-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)propanenitrile
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Overview
Description
3-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)propanenitrile is a complex organic compound that features a piperidine ring, a bromoacetyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)propanenitrile typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromoacetyl Group: The bromoacetyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the bromoacetyl moiety.
Attachment of the Nitrile Group: The nitrile group is introduced through a reaction involving a suitable nitrile precursor and the piperidine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the bromoacetyl group.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the piperidine ring or the bromoacetyl group.
Reduction: The primary product of reduction is the corresponding amine.
Substitution: Substitution reactions yield derivatives where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
3-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)propanenitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or oncological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies investigating the biological activity of piperidine derivatives and their potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The nitrile group may also participate in interactions with biological molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)ethanenitrile
- 4-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)butanenitrile
- 3-((1-(2-Chloroacetyl)piperidin-4-yl)(methyl)amino)propanenitrile
Uniqueness
3-((1-(2-Bromoacetyl)piperidin-4-yl)(methyl)amino)propanenitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromoacetyl group, in particular, allows for specific interactions that are not possible with other halogenated derivatives.
Properties
Molecular Formula |
C11H18BrN3O |
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Molecular Weight |
288.18 g/mol |
IUPAC Name |
3-[[1-(2-bromoacetyl)piperidin-4-yl]-methylamino]propanenitrile |
InChI |
InChI=1S/C11H18BrN3O/c1-14(6-2-5-13)10-3-7-15(8-4-10)11(16)9-12/h10H,2-4,6-9H2,1H3 |
InChI Key |
URVKHMPZIGYVKC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC#N)C1CCN(CC1)C(=O)CBr |
Origin of Product |
United States |
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